molecular formula C16H20N2O4 B2387441 3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-cyclopentylurea CAS No. 2320577-17-9

3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-cyclopentylurea

Cat. No.: B2387441
CAS No.: 2320577-17-9
M. Wt: 304.346
InChI Key: XPEHLGFQMTYBOM-UHFFFAOYSA-N
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Description

3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-cyclopentylurea is a complex organic compound featuring a cyclopentyl group, a urea moiety, and a unique furan-furan linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-cyclopentylurea typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-furan linkage, followed by the introduction of the cyclopentyl group and the urea moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-cyclopentylurea can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-cyclopentylurea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-cyclopentylurea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-3-furan-2-yl-propenone: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.

    5-(Furan-3-yl)-2-methylpent-1-en-3-one: Contains a furan ring but differs in the overall structure and functional groups.

Uniqueness

3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-cyclopentylurea is unique due to its specific combination of a cyclopentyl group, a urea moiety, and a furan-furan linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-cyclopentyl-3-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-12(10-17-16(20)18-11-4-1-2-5-11)13-7-8-15(22-13)14-6-3-9-21-14/h3,6-9,11-12,19H,1-2,4-5,10H2,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEHLGFQMTYBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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